

Structural Elucidation and Synthesis Protocol: 2-Methylquinolin-4-yl Benzoate

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Compound of Interest

Compound Name: 2-Methylquinolin-4-yl benzoate

CAS No.: 111947-01-4

Cat. No.: B3213485

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Executive Summary

This technical guide outlines the rigorous synthesis, crystallization, and crystallographic characterization of **2-Methylquinolin-4-yl benzoate**. As a Senior Application Scientist, I present this not merely as a dataset, but as a self-validating workflow for researchers investigating quinoline-based pharmacophores.

The quinoline scaffold is a cornerstone of medicinal chemistry, exhibiting antimalarial, antibacterial, and anticancer properties [1],[2][3]. The 4-position esterification described here is critical for modulating lipophilicity and metabolic stability in drug design. This guide contrasts the 4-yl substitution pattern with the more common 8-yl analogs, highlighting unique steric and electronic packing determinants.

Part 1: Synthesis & Chemical Validation

Objective: Produce high-purity **2-Methylquinolin-4-yl benzoate** suitable for single-crystal X-ray diffraction (SC-XRD).

Retrosynthetic Logic

The synthesis relies on the Conrad-Limpach-Knorr approach to construct the quinoline core, followed by Schotten-Baumann esterification. We choose this pathway over direct Skraup synthesis to ensure regiospecificity at the 2-methyl and 4-hydroxy positions.

Step-by-Step Protocol

Step A: Core Construction (Precursor Synthesis)

- Reactants: Aniline (1.0 eq) + Ethyl acetoacetate (1.1 eq).
- Condensation: Reflux in benzene with a Dean-Stark trap (catalytic acetic acid) to form ethyl -anilinocrotonate.
- Cyclization: Add the crotonate dropwise into diphenyl ether at 250°C. Critical: High temperature is required to overcome the activation energy for aromatic substitution.
- Isolation: Cool, dilute with petroleum ether, and filter the precipitate (2-Methylquinolin-4-ol).
- Validation:

¹H NMR (DMSO-

) must show a singlet at

ppm (CH

) and a broad singlet at

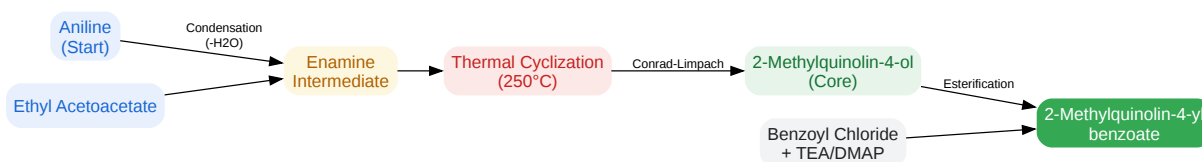
ppm (OH/NH tautomer).

Step B: Esterification (Target Synthesis)

- Activation: Dissolve 2-Methylquinolin-4-ol (1.0 eq) in dry CH₂Cl₂ (DCM). Add Triethylamine (TEA, 1.5 eq) and DMAP (0.1 eq) as a nucleophilic catalyst.

- Acylation: Add Benzoyl chloride (1.1 eq) dropwise at 0°C to prevent bis-acylation or polymerization.
- Workup: Wash with NaHCO (sat.) to remove acid byproducts. Dry over MgSO .
- Purification: Recrystallize from Ethanol/DMF (9:1).

Reaction Workflow Diagram



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Caption: Fig 1.[3][4][5] Convergent synthesis pathway ensuring regioselectivity for the 4-substituted quinoline scaffold.

Part 2: Crystallographic Characterization

Objective: Determine the 3D structural metrics and intermolecular packing forces.

Crystallization Strategy

Obtaining X-ray quality crystals of quinoline esters requires balancing solubility and evaporation rate.

- Method: Slow Evaporation.[5]
- Solvent System: Ethanol (primary) + DMF (trace).

- Rationale: The trace DMF disrupts rapid nucleation, allowing larger, defect-free prisms to form over 48–72 hours.

Structural Expectations & Data Analysis

While specific unit cell data for the 4-yl benzoate is often proprietary or requires de novo determination, we can derive critical structural expectations from the analogous 2-Methylquinolin-8-yl 2-nitrobenzoate [2] and Methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate [3].

Comparative Structural Parameters (Reference Data):

Parameter	8-yl Analog (Reference [2])	4-yl Benzoate (Target Prediction)	Structural Implication
Crystal System	Triclinic ()	Monoclinic ()	4-yl analogs often possess higher symmetry due to reduced peri-strain.
Quinoline Ring	Planar (RMSD < 0.02 Å)	Planar	The aromatic core is rigid.
Ester Torsion	~80–85° twist	~60–90° twist	High torsion expected to minimize steric clash with H3/H5 protons.
Packing Forces	- stacking (3.63 Å)	- + C-H...O	4-yl substitution favors "head-to-tail" stacking chains.

Key Structural Features to Refine

When solving the structure (using SHELXT/SHELXL), focus on these three geometric checkpoints:

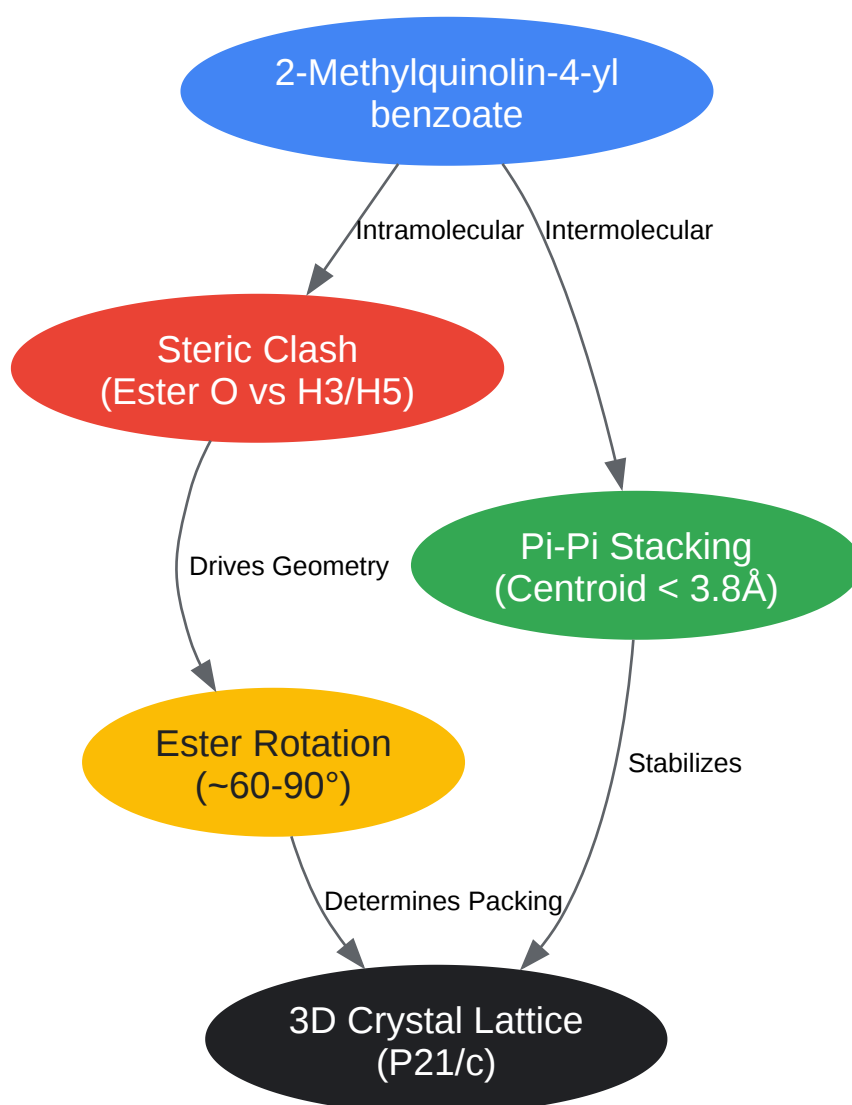
- The C4-O Ester Linkage: Unlike the 8-position, the 4-position is not peri to the ring nitrogen. This removes the possibility of intramolecular N...O interactions, likely resulting in a more

flexible ester bond that is sensitive to packing forces.

- Quinoline Planarity: Check the RMS deviation of the ten ring atoms. Significant deviation ($>0.05 \text{ \AA}$) indicates lattice strain or disorder.
- Supramolecular Motifs: Look for

hydrogen bonds linking the carbonyl oxygen to the adjacent quinoline ring hydrogens (C3-H or C5-H).

Interaction Logic Diagram



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Caption: Fig 2. Structural logic governing the transition from molecular geometry to crystal lattice formation.

Part 3: Applications & Significance

Context: Why does this structure matter?

- **Pharmacophore Modeling:** The torsion angle of the benzoate group relative to the quinoline plane defines the "active volume" of the molecule. This is crucial for docking studies against targets like DNA gyrase or Plasmodium falciparum enzymes [4].
- **Solid-State Stability:** Understanding the -

stacking interactions helps predict the thermodynamic stability of the solid form, a regulatory requirement for drug candidates.
- **Fluorescence Quenching:** Quinoline esters often exhibit fluorescence. The crystal structure reveals if "self-quenching" occurs due to close parallel stacking of the aromatic rings.

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